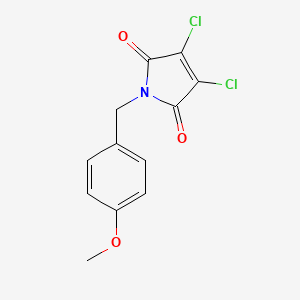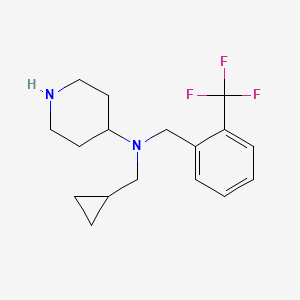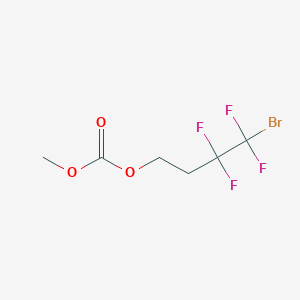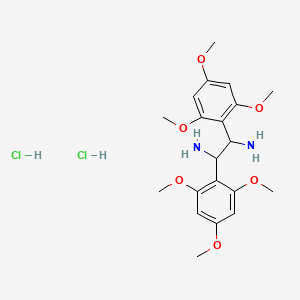
3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole ring substituted with dichloro and methoxybenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and maleic anhydride.
Formation of Intermediate: The initial step involves the reaction of 4-methoxybenzylamine with maleic anhydride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the dichloro groups and form the pyrrole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the synthesis steps.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and scalability.
Optimization: Employing process optimization techniques to maximize yield and purity while minimizing waste and cost.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Binding Interactions: The dichloro and methoxybenzyl groups facilitate binding to target sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the methoxybenzyl group, resulting in different chemical properties and applications.
1-(4-Methoxybenzyl)-1H-pyrrole-2,5-dione: Lacks the dichloro groups, affecting its reactivity and biological activity.
3,4-Dichloro-1-(4-methylbenzyl)-1H-pyrrole-2,5-dione: Substitutes the methoxy group with a methyl group, altering its electronic properties.
Uniqueness
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is unique due to the combination of dichloro and methoxybenzyl groups, which confer distinct reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
64697-66-1 |
|---|---|
Fórmula molecular |
C12H9Cl2NO3 |
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
3,4-dichloro-1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9Cl2NO3/c1-18-8-4-2-7(3-5-8)6-15-11(16)9(13)10(14)12(15)17/h2-5H,6H2,1H3 |
Clave InChI |
MDKIXYCXEUCFSX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)


![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)



![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)


![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)



